molecular formula C47H61NO4 B1149829 Abiraterone Related Compound 7

Abiraterone Related Compound 7

Cat. No.: B1149829
M. Wt: 704.01
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

An impurity of Abiraterone , a steroidal cytochrome P 450 17α-hydroxylase-17,20-lyase inhibitor.

Scientific Research Applications

Resistance to CYP17A1 Inhibition in CRPC

  • Study Findings : Abiraterone, as a CYP17A1 inhibitor, is effective in reducing tumor growth in CRPC. However, resistance to abiraterone may occur due to mechanisms like upregulation of CYP17A1 or induction of androgen receptor splice variants (Mostaghel et al., 2011).

Synthesis and Evaluation of Abiraterone Analogues

  • Study Insights : The development of abiraterone analogues with nonsteroidal core structures shows promising activity and selectivity against CYP17, indicating potential for improved treatment options for prostate cancer (Pinto-Bazurco Mendieta et al., 2008).

Efficacy in Metastatic CRPC

  • Clinical Outcomes : Studies demonstrate the efficacy of abiraterone in metastatic CRPC, showing significant improvements in survival and PSA response rates, as well as complex interactions in bone scan results (Ryan et al., 2011).

Abiraterone in CRPC without Previous Chemotherapy

  • Treatment Implications : Abiraterone has shown beneficial effects in patients with metastatic CRPC who have not undergone previous chemotherapy, enhancing overall survival and clinical outcomes (Ryan et al., 2013).

Abiraterone Combined with Dutasteride in Metastatic CRPC

  • Research Findings : Combining abiraterone with dutasteride, a study explored the resistance mechanisms to more complete androgen synthesis inhibition, highlighting the significance of AR axis in disease progression (McKay et al., 2016).

CYP17 Inhibitors and Multi-Targeting Agents

  • Study Overview : Research on CYP17 inhibitors like abiraterone highlights their role in improving survival in CRPC, also noting their interaction with multiple targets and potential adverse effects (Yin & Hu, 2014).

Redirecting Abiraterone Metabolism

  • Innovative Approach : A study proposes a method to fine-tune abiraterone metabolism to optimize therapy for prostate cancer, addressing the production of tumor-promoting metabolites and ensuring the accumulation of more effective compounds (Li et al., 2016).

Properties

Molecular Formula

C47H61NO4

Molecular Weight

704.01

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

Abiraterone Impurity 7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.